molecular formula C22H21N5O5 B2843463 2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-29-2

2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2843463
CAS RN: 898422-29-2
M. Wt: 435.44
InChI Key: NVRWQHAVTQMCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Properties

A study by Chang and Liou (2008) explored aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine (TPA) units. These polymers, including those derived from similar dicarboxylic acid monomers, demonstrated excellent electrochromic properties, showcasing a potential application in electrochromic devices.

Anti-Inflammatory and Analgesic Properties

A research by Abu‐Hashem, Al-Hussain, and Zaki (2020) described the synthesis of novel compounds including those with methoxy or dimethoxy substitutions. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting a potential application in the development of new pharmaceuticals.

Hydrogen Bonding Studies

Research by Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of oxamide derivatives, including compounds with methoxyphenyl substitutions. This study provides valuable insights into the intramolecular hydrogen bonding in these compounds, relevant to understanding their chemical behavior.

Antimicrobial Evaluation

Talupur, Satheesh, and Chandrasekhar (2021) Talupur et al. (2021) synthesized compounds including dimethoxyphenyl variants and evaluated their antimicrobial properties. This research suggests potential applications in the development of new antimicrobial agents.

Tautomeric Studies

A study by Beagley et al. (1995) on tautomeric dihydropurine derivatives, including compounds with dimethyl and phenyl substitutions, provides insights into their tautomeric behavior, which is crucial for understanding their chemical and pharmaceutical properties.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-4-32-13-7-5-12(6-8-13)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-10-9-14(30-2)11-16(15)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRWQHAVTQMCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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